1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline
Description
1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the 1-position with a pyridin-3-ylmethylsulfanyl group. This substitution introduces both steric bulk and electronic modulation due to the pyridine ring’s electron-withdrawing nature and the sulfur atom’s polarizability. The compound’s structural and functional attributes position it as a candidate for applications in materials science (e.g., luminescent polymers) and medicinal chemistry (e.g., kinase inhibition or antiproliferative activity).
Properties
Molecular Formula |
C15H12N2S |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C15H12N2S/c1-2-6-14-13(5-1)7-9-17-15(14)18-11-12-4-3-8-16-10-12/h1-10H,11H2 |
InChI Key |
NYOCJPXRSCEKOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(pyridin-3-yl)methyl]sulfanyl}isoquinoline typically involves the reaction of isoquinoline derivatives with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with a thiol-substituted isoquinoline in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The isoquinoline and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted isoquinoline and pyridine derivatives.
Scientific Research Applications
1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[(pyridin-3-yl)methyl]sulfanyl}isoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl linkage and the heterocyclic rings can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural Comparison with Similar Isoquinoline Derivatives
Substituent Positioning and Conformational Flexibility
- 1-Substituted Isoquinolines: The 1-position substitution is critical for binding in biological systems, as seen in PRMT3 inhibitors (e.g., compound 4, PDB ID: 4RYL), where substituents at the 1-, 3-, 7-, and 8-positions are tolerated in the binding pocket . The pyridin-3-ylmethylsulfanyl group in the target compound aligns with this permissible substitution pattern.
- Dihedral Angles: Crystallographic studies of 1-(4-chlorophenyl)-3-phenylisoquinoline (C29H20ClNOS) reveal dihedral angles between the isoquinoline core and 3-phenyl substituent ranging from 21.2° to 36.5°, indicating conformational variability influenced by steric effects .
Table 1: Structural Parameters of Selected Isoquinoline Derivatives
Physicochemical and Optical Properties
Fluorescence and Quantum Yield
Isoquinoline derivatives with rigid substituents, such as lactam rings, exhibit high quantum yields (e.g., 0.963 for 1-(isoquinolin-3-yl)azetidin-2-one) due to restricted rotational motion .
Absorption Characteristics
Polymers incorporating iridium complexes with 1-(thien-2-yl)isoquinoline ligands demonstrate higher absorption than those with 1-phenylisoquinoline ligands, attributed to the electron-rich thienyl group enhancing π-conjugation . The pyridine ring in the target compound, being electron-withdrawing, may reduce absorption maxima compared to thienyl-substituted analogs.
Table 2: Optical Properties of Isoquinoline Derivatives
Antiproliferative and Cytotoxic Effects
Benzoyl thiosemicarbazone analogs of isoquinoline exhibit cytotoxic and antimalarial activities .
Protein Kinase Modulation
Isoquinoline sulfonamides (e.g., H7, H8) inhibit protein kinase C (PKC) with varying efficacy, correlating with their substituent chemistry . The sulfanyl group in the target compound lacks the sulfonamide moiety critical for PKC inhibition, suggesting divergent biological targets.
Table 3: Biological Activities of Isoquinoline Derivatives
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